2-(4-chlorophenoxy)-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H20ClN3O2S and its molecular weight is 389.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis of various pyrazole, thiophene, and chlorophenyl derivatives, demonstrating their utility in creating compounds with potential antiviral, anticancer, and antimicrobial properties. For instance, Sayed and Ali (2007) described the synthesis of compounds through reactions involving [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with various nucleophiles, indicating the versatility of chlorophenyl and thiophene derivatives in synthesizing biologically active molecules (Sayed & Ali, 2007).
Anticancer and Antimicrobial Applications
Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines, showcasing the potential of such compounds in cancer research (Gomha, Edrees, & Altalbawy, 2016).
Spectroscopic and Quantum Chemical Analysis
The spectroscopic and quantum chemical analyses of related compounds have been conducted to understand their molecular structure, stability, and biological activity potential. Viji et al. (2020) analyzed a bioactive molecule incorporating chlorophenyl and thiophene derivatives, highlighting its antimicrobial activity and providing insight into its non-covalent interactions and molecular reactivity (Viji et al., 2020).
Novel Syntheses for Antimicrobial and Anti-inflammatory Agents
Kendre, Landge, and Bhusare (2015) prepared novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety, evaluated for their antimicrobial and anti-inflammatory activities, indicating the broad spectrum of biological activities explored with chlorophenyl and thiophene-related compounds (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-19(2,25-15-7-5-14(20)6-8-15)18(24)21-10-12-23-11-9-16(22-23)17-4-3-13-26-17/h3-9,11,13H,10,12H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDWDBGISSBOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C=CC(=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.